15-Hydroxy-7-oxodehydroabietic acid

Catalog No.
S1804563
CAS No.
95416-25-4
M.F
C20H26O4
M. Wt
330.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
15-Hydroxy-7-oxodehydroabietic acid

CAS Number

95416-25-4

Product Name

15-Hydroxy-7-oxodehydroabietic acid

IUPAC Name

(1R,4aS,10aR)-7-(2-hydroxypropan-2-yl)-1,4a-dimethyl-9-oxo-3,4,10,10a-tetrahydro-2H-phenanthrene-1-carboxylic acid

Molecular Formula

C20H26O4

Molecular Weight

330.4 g/mol

InChI

InChI=1S/C20H26O4/c1-18(2,24)12-6-7-14-13(10-12)15(21)11-16-19(14,3)8-5-9-20(16,4)17(22)23/h6-7,10,16,24H,5,8-9,11H2,1-4H3,(H,22,23)/t16-,19-,20-/m1/s1

SMILES

CC12CCCC(C1CC(=O)C3=C2C=CC(=C3)C(C)(C)O)(C)C(=O)O

Canonical SMILES

CC12CCCC(C1CC(=O)C3=C2C=CC(=C3)C(C)(C)O)(C)C(=O)O

Identification and Characterization:

-Hydroxy-7-oxodehydroabietic acid (15-HO-7-ODHA) is a naturally occurring labdane diterpenoid, a class of organic compounds found in various plants, particularly conifers. Its chemical formula is C₂₀H₂₆O₄, and its structure features a tetracyclic skeleton with a hydroxyl group at the 15th position and a ketone group at the 7th position. Researchers identify and characterize 15-HO-7-ODHA using various techniques, including:

  • Mass spectrometry: This technique helps determine the molecular weight and identify the compound based on its fragmentation pattern.
  • Nuclear magnetic resonance (NMR) spectroscopy: This technique provides detailed information about the molecule's structure and functional groups.
  • High-performance liquid chromatography (HPLC): This technique helps separate and quantify 15-HO-7-ODHA from other components in a mixture.

Potential Biological Activities:

Research suggests that 15-HO-7-ODHA might possess various biological activities, although further studies are needed to fully understand its potential:

  • Antimicrobial activity: Studies have shown that 15-HO-7-ODHA exhibits antimicrobial activity against certain bacteria and fungi.
  • Antioxidant activity: 15-HO-7-ODHA might possess antioxidant properties, potentially protecting cells from damage caused by free radicals.
  • Anticancer activity: Preliminary research suggests that 15-HO-7-ODHA might have antitumor effects, but more studies are needed to confirm this activity and understand its mechanisms.

15-Hydroxy-7-oxodehydroabietic acid is a natural product classified as a diterpenoid, predominantly isolated from the herbs of Pinus massoniana. This compound has the molecular formula C20H26O4 and a molecular weight of 342.42 g/mol. It is characterized by the presence of a hydroxyl group and a ketone group, which contribute to its unique chemical properties and biological activities. The compound is known for its structural complexity, featuring multiple chiral centers and a fused ring system typical of many terpenoids .

Due to its functional groups. Key reactions include:

  • Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, potentially altering its biological activity.
  • Reduction: The ketone functionality can undergo reduction to yield corresponding alcohols.
  • Esterification: The hydroxyl group can react with carboxylic acids to form esters, which may enhance solubility and bioavailability.

These reactions are significant in modifying the compound for pharmaceutical applications or synthetic purposes .

The biological activities of 15-hydroxy-7-oxodehydroabietic acid include:

  • Anti-inflammatory Properties: Studies indicate that this compound exhibits anti-inflammatory effects, making it a candidate for treating inflammatory diseases.
  • Antimicrobial Activity: It has shown effectiveness against various bacterial strains, suggesting potential use in antimicrobial formulations.
  • Cytotoxic Effects: Preliminary research indicates cytotoxicity against certain cancer cell lines, highlighting its potential in cancer therapy .

Synthesis of 15-hydroxy-7-oxodehydroabietic acid can be achieved through several methods:

  • Natural Extraction: The primary method involves extracting the compound from Pinus massoniana using solvents such as chloroform, dichloromethane, or ethyl acetate.
  • Chemical Synthesis: Synthetic pathways may involve starting from simpler terpenoid precursors and employing oxidation and functionalization reactions to introduce the necessary hydroxyl and ketone groups.
  • Biotransformation: Utilizing microbial or enzymatic systems to convert readily available terpenoids into 15-hydroxy-7-oxodehydroabietic acid through selective oxidation .

15-Hydroxy-7-oxodehydroabietic acid has several applications:

  • Pharmaceuticals: Due to its anti-inflammatory and antimicrobial properties, it is being explored for use in drug formulations.
  • Cosmetics: Its antioxidant properties make it suitable for inclusion in cosmetic products aimed at skin health.
  • Agriculture: The compound may have potential as a natural pesticide or herbicide due to its biological activity against pathogens .

Research on interaction studies involving 15-hydroxy-7-oxodehydroabietic acid has focused on:

  • Drug Interactions: Investigating how this compound interacts with other pharmaceutical agents, particularly those targeting inflammation or infections.
  • Synergistic Effects: Studies are ongoing to determine if combining this compound with other natural products enhances its efficacy against specific diseases.

Such interactions are crucial for understanding how 15-hydroxy-7-oxodehydroabietic acid can be effectively integrated into therapeutic regimens .

Several compounds share structural similarities with 15-hydroxy-7-oxodehydroabietic acid. These include:

Compound NameStructural FeaturesBiological Activity
Dehydroabietic AcidLacks hydroxyl group at C15Anti-inflammatory
Abietic AcidContains a similar diterpenoid structureAntimicrobial
15-Hydroxydehydroabietic AcidSimilar hydroxyl and carbonyl groupsCytotoxic effects against cancer cells

Uniqueness

15-Hydroxy-7-oxodehydroabietic acid is unique due to its specific combination of functional groups that confer distinct biological activities not observed in its analogs. Its dual functionality as both an anti-inflammatory and antimicrobial agent sets it apart from related compounds, making it a promising candidate for further pharmacological exploration .

15-Hydroxy-7-oxodehydroabietic acid represents a highly oxidized diterpenoid resin acid with the molecular formula C₂₀H₂₆O₄ and a molecular weight of 330.4 g/mol [1] [2]. The compound belongs to the abietane class of diterpenoids, characterized by a tricyclic phenanthrene-type skeleton with specific functional group modifications [3]. The complete International Union of Pure and Applied Chemistry nomenclature identifies this molecule as (1R,4aS,10aR)-7-(2-hydroxypropan-2-yl)-1,4a-dimethyl-9-oxo-3,4,10,10a-tetrahydro-2H-phenanthrene-1-carboxylic acid [1].

The stereochemical configuration of 15-Hydroxy-7-oxodehydroabietic acid involves three distinct chiral centers located at positions 1, 4a, and 10a of the phenanthrene backbone [1] [2]. The absolute configuration has been determined as 1R, 4aS, and 10aR through comparative analysis with related abietane diterpenoids [14] [16]. The molecule exhibits the characteristic trans-decalin ring junction typical of abietane diterpenoids, with the carboxylic acid functionality positioned at carbon-18 [17].

The structural architecture incorporates several key functional groups that define its chemical behavior. A tertiary hydroxyl group is present as part of an isopropanol moiety at position 15, contributing to the compound's polar character [8] [18]. The ketone functionality at position 7 represents a significant oxidation site within the aromatic ring system [9] [11]. The carboxylic acid group at position 18 provides the primary ionizable functionality [1] [5].

The three-dimensional molecular conformation exhibits a rigid tricyclic framework with limited conformational flexibility [16] [19]. The aromatic ring system adopts a planar geometry, while the aliphatic portions maintain the characteristic chair conformations of cyclohexane rings [14]. The hydroxyl and carbonyl functionalities are positioned to allow for potential intramolecular hydrogen bonding interactions [18].

Spectroscopic Characterization

Nuclear Magnetic Resonance Profiling

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural information for 15-Hydroxy-7-oxodehydroabietic acid through both proton and carbon-13 analysis [21] [23]. The proton Nuclear Magnetic Resonance spectrum reveals characteristic signals for the abietane diterpenoid framework, including aromatic proton resonances indicative of the dehydroabietic acid skeleton [23] [24].

The carbon-13 Nuclear Magnetic Resonance spectrum exhibits twenty distinct carbon environments, consistent with the molecular formula [24] [25]. Characteristic downfield signals correspond to the carbonyl carbon at position 7 and the carboxylic acid carbon at position 18 [26]. The aromatic carbons of the phenanthrene system display typical chemical shift patterns for substituted aromatic rings [25].

Two-dimensional Nuclear Magnetic Resonance techniques, including Heteronuclear Single Quantum Coherence and Heteronuclear Multiple Bond Correlation experiments, have been employed to establish complete structural assignments [23] [26]. These correlations confirm the connectivity between the hydroxyl-bearing isopropyl group and the aromatic ring system [16].

The quaternary carbon centers at positions 4a and 10a are clearly distinguished in the carbon-13 spectrum, providing definitive evidence for the abietane framework [24] [25]. Chemical shift analysis supports the presence of the tertiary hydroxyl group through characteristic upfield shifts of adjacent carbons [30].

Infrared Spectral Signatures

Infrared spectroscopy reveals distinctive absorption bands that characterize the functional groups present in 15-Hydroxy-7-oxodehydroabietic acid [9] [18]. The most prominent features include carbonyl stretching vibrations appearing at 1725 and 1693 wavenumbers, corresponding to the ketone and carboxylic acid functionalities respectively [9].

The hydroxyl group associated with the isopropanol moiety produces a broad absorption band in the 3200-3600 wavenumber region [9] [18]. This signal often appears as a complex multiplet due to hydrogen bonding interactions both intramolecular and intermolecular in nature [18].

Carbon-oxygen stretching vibrations are observed at 1281 and 1250 wavenumbers, providing evidence for the various oxygen-containing functionalities [9]. The aromatic character of the phenanthrene system is confirmed by characteristic bands at 1499 wavenumbers, corresponding to aromatic carbon-carbon stretching modes [9] [18].

Additional structural information is obtained from out-of-plane bending vibrations of aromatic carbon-hydrogen bonds, which appear at lower frequencies around 821 wavenumbers [18]. The complexity of the infrared spectrum reflects the multiple functional groups and the rigid aromatic framework characteristic of oxidized abietane diterpenoids [9].

Mass Spectrometric Fragmentation Patterns

Mass spectrometry of 15-Hydroxy-7-oxodehydroabietic acid provides molecular weight confirmation and structural elucidation through characteristic fragmentation patterns [3] [7]. Under electron ionization conditions, the molecular ion appears at mass-to-charge ratio 330, corresponding to the molecular formula C₂₀H₂₆O₄ [10] [11].

Fragmentation analysis reveals several diagnostic ion formations characteristic of abietane diterpenoids [11]. Loss of the carboxylic acid functionality generates prominent fragment ions, while dehydration reactions from the tertiary hydroxyl group produce additional characteristic peaks [11]. The aromatic ring system tends to remain intact during fragmentation, providing a stable core for ion formation [10].

Trimethylsilyl derivatization enhances mass spectrometric analysis by improving volatility and thermal stability [3] [7]. The derivatized compound exhibits a molecular ion at mass-to-charge ratio 474 for the bis-trimethylsilyl derivative, confirming the presence of two reactive hydrogen atoms [3]. The National Institute of Standards and Technology database contains reference spectra for trimethylsilyl derivatives under identification number 292797 [3].

Chemical ionization techniques provide complementary information with enhanced molecular ion abundance [10]. Fragmentation patterns under these conditions emphasize different structural features, particularly those involving the polar functional groups [11]. The mass spectrometric data collectively confirm the proposed molecular structure and provide insights into the gas-phase chemistry of this oxidized diterpenoid [10].

Thermodynamic and Solubility Parameters

PropertyValueUnitsReference
Density1.2 ± 0.1g/cm³ [5]
Boiling Point522.4 ± 50.0°C at 760 mmHg [5]
Flash Point283.8 ± 26.6°C [5]
Log P3.45- [5]
Polar Surface Area74.60Ų [5]
Vapor Pressure0.0 ± 1.4mmHg at 25°C [5]
Index of Refraction1.563- [5]

The thermodynamic properties of 15-Hydroxy-7-oxodehydroabietic acid reflect its complex molecular structure and multiple functional groups [5] [28]. The calculated density of 1.2 g/cm³ indicates a relatively compact molecular arrangement typical of polycyclic aromatic compounds with polar substituents [5]. The high boiling point of 522.4°C demonstrates significant intermolecular interactions arising from hydrogen bonding capabilities [5] [28].

Thermal stability analysis reveals that 15-Hydroxy-7-oxodehydroabietic acid undergoes oxidative degradation rather than simple thermal decomposition [28]. Under inert atmospheric conditions, the compound remains stable up to approximately 200°C, but exhibits oxidative reactivity in the presence of oxygen at elevated temperatures [28]. The initial exothermic temperature for oxidation processes occurs around 354 Kelvin for related abietane diterpenoids [28].

Solubility characteristics demonstrate the amphiphilic nature of this oxidized diterpenoid [8] [31]. The compound exhibits excellent solubility in organic solvents including chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone [8]. This broad solubility profile reflects the balance between the hydrophobic abietane backbone and the polar hydroxyl and carboxylic acid functionalities [31].

SolventSolubilityCharacteristics
ChloroformSolubleExcellent in halogenated solvents
DichloromethaneSolubleGood dissolution properties
Ethyl AcetateSolubleCompatible with ester solvents
Dimethyl SulfoxideSolubleHigh polarity accommodation
AcetoneSolubleKetone solvent compatibility
WaterLimitedRestricted by hydrophobic framework

The partition coefficient (Log P) value of 3.45 indicates moderate lipophilicity, reflecting the contribution of both hydrophobic and hydrophilic structural elements [5] [29]. This parameter suggests favorable membrane permeability characteristics while maintaining sufficient aqueous interaction capability [29]. The polar surface area of 74.60 square angstroms primarily results from the hydroxyl, ketone, and carboxylic acid functionalities [5].

Vapor pressure measurements indicate negligible volatility at standard conditions, with values approaching zero at 25°C [5]. This low volatility results from the substantial molecular weight combined with extensive hydrogen bonding capabilities [27]. The refractive index of 1.563 reflects the aromatic character and molecular density typical of substituted phenanthrene derivatives [5].

Taxonomic Distribution in Pinaceae and Related Genera

15-Hydroxy-7-oxodehydroabietic acid exhibits a distinctive taxonomic distribution pattern predominantly concentrated within the Pinaceae family, with notable occurrences in related plant families. The compound demonstrates considerable taxonomic specificity, with its primary distribution centered on coniferous species belonging to the pine family.

Within the Pinaceae family, the compound has been definitively identified in multiple genera, with Pinus massoniana serving as the most extensively documented source [2] [3]. This species, commonly known as Chinese red pine or Masson pine, represents the primary natural reservoir of 15-Hydroxy-7-oxodehydroabietic acid, where the compound occurs predominantly in the herbs and root bark tissues [2]. The molecular formula of the compound is C₂₀H₂₆O₄ with a molecular weight of 330.40 grams per mole [4] [5].

The genus Abies also demonstrates significant presence of this compound, with documented occurrences in Abies spectabilis, commonly known as the East Himalayan fir [5] [6]. This species, native to Afghanistan, China, India, Nepal, and Pakistan [7], contains 15-Hydroxy-7-oxodehydroabietic acid throughout various plant tissues, indicating widespread biosynthetic activity within the species [5].

Additional Pinaceae genera showing evidence of abietane diterpenoid production include Picea and other Pinus species. Picea abies (Norway spruce) contains related compounds including 15-hydroxy-dehydroabietic acid and 7-oxo-dehydroabietic acid in bark tissues [8]. Multiple Pinus species demonstrate the presence of structurally related abietane diterpenoids, including Pinus densiflora (Japanese red pine), which contains 7-oxodehydroabietic acid in root tissues [9], and various other pine species that produce diterpene resin acids of the abietane type [10] [11].

Interestingly, the compound extends beyond the Pinaceae family, with documented presence in Desmodium uncinatum (Fabaceae family), where 7-oxo-15-hydroxydehydroabietic acid has been identified in root extracts [12]. This occurrence in a leguminous plant suggests either convergent evolution of biosynthetic pathways or horizontal gene transfer mechanisms, representing a remarkable expansion of the taxonomic range for abietane diterpenoids beyond their traditional coniferous origins.

The tissue-specific distribution varies significantly among species. In coniferous species, the compound typically accumulates in specialized tissues including root bark, stem tissues, needles, and resin-producing epithelial cells [10] [13]. The concentration and distribution patterns appear to be closely linked to the defensive requirements of different plant organs, with higher concentrations typically observed in tissues most vulnerable to herbivore attack or pathogen invasion [14] [13].

The taxonomic distribution data reveals important patterns in the evolution and ecological significance of 15-Hydroxy-7-oxodehydroabietic acid. The predominant occurrence within Pinaceae suggests an ancient evolutionary origin tied to the specialized defensive chemistry of conifers [15] [16]. The presence of this compound in diverse genera within Pinaceae indicates that the biosynthetic pathways for its production represent conserved metabolic traits that have been maintained throughout the evolutionary diversification of the pine family [17] [18].

Biogenetic Relationships to Abietane Diterpenoids

The biosynthetic pathway leading to 15-Hydroxy-7-oxodehydroabietic acid represents a complex series of enzymatic transformations that exemplify the sophisticated secondary metabolism of abietane diterpenoids. The compound belongs to the abietane family of diterpenoids, characterized by a tricyclic framework derived from the universal diterpenoid precursor geranylgeranyl diphosphate (GGPP) [17] [18].

The biosynthetic journey begins with GGPP, a C₂₀ isoprenoid intermediate synthesized through either the cytosolic mevalonic acid (MVA) pathway or the plastidial methylerythritol phosphate (MEP) pathway [17]. In coniferous species, the MEP pathway typically predominates for diterpenoid biosynthesis, providing the foundational building blocks for the subsequent cyclization reactions [17] [19].

The initial committed step in abietane diterpenoid biosynthesis involves the cyclization of GGPP to copalyl diphosphate (CPP) by copalyl diphosphate synthase (CPPS), a class II diterpene synthase [17] [18]. This enzyme catalyzes the formation of the bicyclic intermediate through a precisely orchestrated cyclization mechanism that establishes the fundamental ring structure characteristic of abietane compounds [17] [20].

Subsequently, CPP undergoes further cyclization by diterpene synthases (diTPSs), which are typically bifunctional class I/II enzymes containing two distinct active sites [20] [21]. These enzymes convert CPP to various tricyclic diterpene olefins, including abietadiene, levopimaradiene, palustradiene, and neoabietadiene [22] [23] [20]. The specific product profile depends on the particular diterpene synthase involved and the species-specific enzymatic complement [23] [20].

The formation of dehydroabietic acid, the immediate precursor to 15-Hydroxy-7-oxodehydroabietic acid, occurs through the oxidation of abietadiene by cytochrome P450 enzymes of the CYP720B subfamily [23] [20]. These enzymes catalyze a three-step oxidation sequence at the C-18 position, converting the methyl group to a carboxyl function via intermediate alcohol and aldehyde stages [23] [20]. The CYP720B enzymes demonstrate remarkable substrate versatility, accepting multiple diterpene olefins and producing corresponding resin acids [23] [20].

The subsequent oxidation to form 7-oxodehydroabietic acid involves additional cytochrome P450-mediated hydroxylation and oxidation reactions. These transformations typically occur at the C-7 position, introducing the ketone functionality that characterizes this intermediate compound [24] [25]. The oxidation process can proceed through multiple pathways, involving both enzymatic and non-enzymatic mechanisms, particularly under conditions of oxidative stress or thermal treatment [24].

The final step in the biosynthesis of 15-Hydroxy-7-oxodehydroabietic acid involves hydroxylation at the C-15 position. This hydroxylation reaction likely proceeds through cytochrome P450-mediated mechanisms, introducing the tertiary hydroxyl group that defines the final compound structure [26]. The specific enzymes responsible for this hydroxylation step remain to be fully characterized, representing an important area for future biosynthetic investigations [26].

The biosynthetic pathway demonstrates remarkable modularity, with different combinations of diterpene synthases and cytochrome P450 enzymes producing diverse abietane diterpenoid profiles across different species and tissues [23] [20]. This modularity allows for fine-tuned regulation of defensive compound production in response to environmental pressures and developmental requirements [23] [20].

Metabolic engineering studies have demonstrated the potential for enhancing abietane diterpenoid production through targeted manipulation of key biosynthetic genes [17] [19]. Overexpression of GGPPS (geranylgeranyl diphosphate synthase) can significantly increase precursor availability, leading to enhanced accumulation of downstream products including 15-Hydroxy-7-oxodehydroabietic acid [17] [19]. Similarly, modulation of CPPS expression can create metabolic bottlenecks or enhancements that alter the flux through the abietane biosynthetic pathway [17] [19].

The biotransformation of dehydroabietic acid by various microorganisms provides additional insights into the enzymatic mechanisms involved in the formation of 15-Hydroxy-7-oxodehydroabietic acid [25]. Studies with fungi such as Mucor circinelloides and bacteria such as Moraxella species have revealed stereoselective hydroxylation and oxidation reactions that parallel the natural biosynthetic processes occurring in plants [25].

Ecological Role in Plant Defense Mechanisms

15-Hydroxy-7-oxodehydroabietic acid functions as a critical component of sophisticated plant defense systems, particularly in coniferous species where it contributes to multi-layered protection against diverse biotic threats. The compound's defensive properties encompass both direct antimicrobial effects and complex signaling functions that coordinate systemic plant responses to pathogen attack and herbivore damage.

The primary defensive role of 15-Hydroxy-7-oxodehydroabietic acid involves direct toxicity toward herbivorous insects, particularly those species that pose significant threats to coniferous forests [9] [27]. The compound demonstrates potent insecticidal activity against lepidopteran larvae, including species such as Plodia interpunctella (Indian meal moth), where it significantly affects larval growth and development [9]. The toxic effects manifest through multiple mechanisms, including disruption of insect endocrine systems and interference with normal metabolic processes [9].

One of the most remarkable defensive properties of related abietane diterpenoids, particularly dehydroabietinal, involves their role in systemic acquired resistance (SAR) [28] [29] [30] [31]. While 15-Hydroxy-7-oxodehydroabietic acid has not been specifically tested for SAR activity, its structural similarity to dehydroabietinal suggests potential involvement in similar defensive signaling pathways [28] [29]. SAR represents an inducible defense mechanism that provides systemic protection against subsequent pathogen attacks following initial localized infections [28] [29].

The SAR-inducing properties of abietane diterpenoids involve complex molecular mechanisms centered on the salicylic acid signaling pathway [28] [29] [30]. When applied locally to plant tissues, these compounds translocate systemically through the phloem and induce accumulation of salicylic acid in distant tissues [28] [29]. This systemic salicylic acid accumulation activates defense gene expression, including pathogenesis-related genes, leading to enhanced resistance against diverse bacterial and fungal pathogens [28] [29] [30].

The wound-induced response represents another critical aspect of the defensive function of 15-Hydroxy-7-oxodehydroabietic acid and related compounds [13] [27]. When coniferous trees experience mechanical damage or insect feeding, the biosynthesis and accumulation of abietane diterpenoids increases rapidly in damaged tissues [13]. This response is mediated by jasmonic acid signaling pathways and results in localized concentrations of defensive compounds that can reach levels toxic to attacking organisms [13].

Studies with pine species have demonstrated highly localized induction of resin acids in response to herbivore damage [13]. The response is particularly pronounced in stem tissues attacked by bark-feeding insects such as the pine weevil (Hylobius abietis), where resin acid concentrations can increase by several-fold within hours of initial damage [13]. The spatial distribution of this response is remarkably precise, with maximal accumulation occurring directly at damage sites and declining concentrations in adjacent tissues [13].

The antimicrobial properties of 15-Hydroxy-7-oxodehydroabietic acid contribute significantly to pathogen resistance in susceptible plant tissues [32]. The compound demonstrates broad-spectrum antimicrobial activity against both gram-positive and gram-negative bacteria, as well as various fungal pathogens [32]. The antimicrobial effects likely involve disruption of microbial cell membranes and interference with essential metabolic processes [32].

Chemical deterrent effects represent an additional layer of defense provided by 15-Hydroxy-7-oxodehydroabietic acid [33] [14]. The compound can significantly reduce feeding rates and growth of herbivorous insects even at sub-lethal concentrations [33]. This deterrent effect is particularly important for protecting young or vulnerable plant tissues that might otherwise be severely damaged by herbivore feeding [33] [14].

The compound also contributes to physical barrier formation through its role in oleoresin production [34] [35]. When plant tissues are damaged, the exudation of resin containing 15-Hydroxy-7-oxodehydroabietic acid and related compounds creates an immediate physical barrier that can prevent further pathogen penetration and limit insect access to vulnerable tissues [34] [35]. This barrier formation represents a rapid, non-specific defense response that provides immediate protection while more sophisticated induced defenses are activated [34] [35].

The ecological significance of these defensive properties extends beyond individual plant protection to influence entire forest ecosystem dynamics [34] [35]. The production of defensive diterpenoids affects herbivore population dynamics, pathogen pressure, and competitive interactions among plant species [34] [35]. In some cases, the defensive chemistry can influence the evolution of specialized herbivore adaptations, creating complex coevolutionary relationships between plants and their natural enemies [34].

The tissue-specific distribution of defensive compounds reflects the optimization of resource allocation according to tissue value and vulnerability [14]. Young needles and actively growing tissues typically contain higher concentrations of defensive compounds, reflecting their greater value to overall plant fitness and their increased vulnerability to damage [14] [33]. This pattern of allocation is consistent with optimal defense theory, which predicts that plants will invest most heavily in defending their most valuable and vulnerable tissues [14].

XLogP3

3.1

Appearance

Powder

Dates

Last modified: 08-15-2023

Explore Compound Types